Rhizoferrin - 138846-62-5

Rhizoferrin

Catalog Number: EVT-280373
CAS Number: 138846-62-5
Molecular Formula: C16H24N2O12
Molecular Weight: 436.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhizoferrin is a fungal siderophore (microbial iron transport compound).
Source and Classification

Rhizoferrin is primarily synthesized by fungi, particularly from the genera Mucor and Rhizopus. The biosynthesis of rhizoferrin involves specific genes such as rfs, which encodes the enzyme responsible for its production. This compound's classification as a siderophore highlights its function in iron metabolism, which is essential for various biological processes, including cellular respiration and DNA synthesis.

Synthesis Analysis

The synthesis of rhizoferrin can be approached through both biological and chemical methods:

  1. Biological Synthesis:
    • In fungi like Mucor lusitanicus, rhizoferrin production is regulated by environmental factors such as oxidative stress and nutrient availability. The gene rfs plays a pivotal role in this biosynthetic pathway, where its expression increases in response to low iron conditions or during infection processes .
    • The presence of certain metabolites and conditions (e.g., low glucose levels) can enhance the production of rhizoferrin, indicating a complex regulatory mechanism involving metabolic pathways .
  2. Chemical Synthesis:
    • A notable method for the total synthesis of rhizoferrin involves acylating a protected polyamine with citric acid diester, followed by hydrolysis to yield the final product. This approach allows for the creation of rhizoferrin analogs that may have varied biological activities .

Technical Parameters

  • The chemical synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of rhizoferrin.
Molecular Structure Analysis

Rhizoferrin has a complex molecular structure characterized by its chelating properties. The molecular formula is C14H22N2O8C_{14}H_{22}N_2O_8, indicating the presence of multiple functional groups that facilitate its interaction with metal ions.

Structural Features

  • Chelating Sites: The structure contains hydroxyl and carboxyl groups that serve as binding sites for iron ions.
  • Stereochemistry: Rhizoferrin features chiral centers due to its polyamine backbone derived from citric acid, contributing to its biological specificity .

Analytical Techniques

  • Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of rhizoferrin during synthesis .
Chemical Reactions Analysis

Rhizoferrin participates in various chemical reactions primarily related to iron binding:

  1. Iron Chelation: The primary reaction involves the formation of stable complexes with ferric ions (Fe3+Fe^{3+}), which are crucial for transporting iron into cells.
  2. Hydrolysis Reactions: Under certain conditions, rhizoferrin can undergo hydrolysis, affecting its stability and chelation efficiency.

Technical Details

  • The stability constants for rhizoferrin-iron complexes are significant, indicating strong binding affinity which is essential for its function as an iron transporter in microbial systems .
Mechanism of Action

The mechanism by which rhizoferrin exerts its effects involves several key processes:

  1. Iron Acquisition: Rhizoferrin binds to ferric ions in the extracellular environment, forming a complex that can be taken up by fungal cells through specific transport mechanisms.
  2. Regulation of Virulence: In pathogenic fungi like Mucor lusitanicus, increased production of rhizoferrin correlates with enhanced virulence, particularly under conditions mimicking host environments (e.g., oxidative stress) .

Relevant Data

  • Studies show that mutations in the rfs gene lead to decreased virulence and lower levels of rhizoferrin production, underscoring its importance in pathogenicity .
Physical and Chemical Properties Analysis

Rhizoferrin exhibits distinct physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under physiological pH but sensitive to extreme temperatures; prolonged exposure can lead to degradation .
  • Melting Point: Specific melting point data may vary based on purity but typically lies within standard ranges for organic compounds.

Analytical Data

  • Characterization through techniques such as high-performance liquid chromatography provides insights into purity and concentration levels during both natural production and synthetic methods .
Applications

Rhizoferrin has several scientific applications:

  1. Microbial Iron Acquisition Studies: Used extensively in research focusing on microbial physiology and iron metabolism.
  2. Pathogenicity Research: Its role in enhancing virulence makes it a target for studies aimed at understanding fungal infections and developing antifungal therapies.
  3. Biotechnology: Potential applications in bioremediation or agricultural practices where iron supplementation is necessary.

Future Directions

Research continues into modifying rhizoferrin or developing analogs with enhanced properties for therapeutic use or agricultural applications . Understanding its biosynthetic pathways further could lead to innovative strategies for controlling fungal pathogens or improving crop resilience against iron deficiency.

Biosynthesis and Genetic Regulation of Rhizoferrin [2] [3] [7]

NRPS-Independent Siderophore (NIS) Pathway in Mucorales

Rhizoferrin biosynthesis in Mucorales fungi operates exclusively through a non-ribosomal peptide synthetase-independent siderophore (NIS) pathway, distinguishing it from hydroxamate-type siderophores produced by other fungi. This pathway utilizes modular adenylating enzymes to catalyze ATP-dependent condensation reactions without multi-enzyme complexes. In Rhizopus delemar, the NIS enzyme rhizoferrin synthetase (Rfs) sequentially links two citrate molecules to a diaminobutane (putrescine) backbone via amide bonds [1] [2]. The reaction mechanism involves:

  • Adenylation: Citrate activation via AMP coupling
  • Ligation: Nucleophilic attack by diaminobutane’s amino group
  • Repeat: Second citrate addition to form mature rhizoferrin (N1,N4-dicitrylputrescine) [1] [7]

Key biochemical features of Rfs include:

  • A conserved N-terminal IucA/IucC adenylation domain (PF00501)
  • A C-terminal FhuF-like transporter domain (PF01713) implicated in product secretion [1]
  • Iron-dependent transcriptional repression, with rfs expression upregulated >10-fold under iron-limited conditions [1] [2]

Table 1: Comparative Features of Fungal vs. Bacterial Rhizoferrin

CharacteristicMucorales FungiBacteria (e.g., Ralstonia pickettii)
StereochemistryR,R configurationS,S configuration (enantiomer)
BackboneDiaminobutane (putrescine)Diaminobutane or alternative polyamines
Enzyme RequirementSingle Rfs enzymeSingle NIS synthetase (e.g., LbtA in Legionella)
Genetic RegulationIron repression; cAMP-PKA controlFur protein-mediated iron repression

Sources: [1] [2] [5]

Functional Characterization of the rfs Gene Cluster

The rfs gene (RO3G_06864 in R. delemar 99-880) encodes a 72-kDa protein exhibiting 22% identity and 37% similarity to staphyloferrin A synthetase (SfnaD) from Staphylococcus aureus. Heterologous expression of rfs in E. coli confirmed its sufficiency for rhizoferrin production from citrate and diaminobutane substrates, validated through high-resolution LC-MS detecting the 416 Da [M+Fe]3+ complex [1] [2].

Site-directed mutagenesis revealed catalytic residues critical for Rfs function:

  • H484A mutation: Abolished adenylation activity, indicating essential proton transfer role
  • L544A mutation: Reduced affinity for diaminobutane, suggesting substrate recognition involvement
  • D518A mutation: Impaired citrate binding without affecting AMP formation [1]

Substrate flexibility studies demonstrated Rfs can utilize alternative precursors:

  • Amine substitutes: Diaminopentane (cadaverine) yields norrhizoferrin; diaminopropane yields homorhizoferrin
  • Acid substitutes: Oxaloacetate or tricarballylate generate non-native siderophores [1] [7]

Table 2: Substrate Specificity of Recombinant Rfs Enzyme

Substrate CombinationAMP ProductionSiderophore DetectedRelative Activity (%)
Citrate + DiaminobutaneYesRhizoferrin100
Oxaloacetate + DiaminobutaneYesCarboxylate analog38
Citrate + OrnithineYesStaphyloferrin-like67
Citrate + HydroxylamineNoNone0

Source: [1] [7]

Role of cAMP-PKA Signaling in Rhizoferrin Production

In Mucor lusitanicus, rhizoferrin synthesis is governed by the cAMP-dependent protein kinase A (PKA) pathway, linking cellular metabolism to virulence regulation. Key regulatory mechanisms include:

  • Metabolic Induction: Low glucose (0.1%) or oxidative stress (H2O2) elevates intracellular cAMP 3.5-fold, activating PKA and increasing rfs transcription 8-fold [3] [6]
  • Genetic Evidence:
  • pkaR1Δ mutants (lacking PKA regulatory subunit) show 90% reduction in rhizoferrin
  • Exogenous cAMP restores wild-type rhizoferrin levels in pkaR1Δ strains [3]
  • Mitochondrial Coupling: Enhanced oxidative respiration under low glucose increases mitochondrial ROS, stimulating cAMP synthesis. Inhibitors like potassium cyanide (0.5 mM) or N-acetylcysteine (10 mM) reduce rhizoferrin 4-fold [3] [6]

Virulence correlates directly with this regulation:

  • rfsΔ mutants exhibit 70% reduced mortality in diabetic mice
  • Cell-free supernatants from low-glucose cultures kill 100% of Caenorhabditis elegans within 48h vs. 20% lethality with high-glucose supernatants [3]
  • Blood serum increases mitochondrial activity 2.3-fold, boosting rhizoferrin secretion and enhancing spore virulence in Galleria mellonella models [6]

Evolutionary Conservation of NIS Synthetases Across Fungal and Bacterial Taxa

Rhizoferrin synthetases represent a specialized subclade within the type A' NIS synthetases, characterized by specificity for diamine condensation with citrate. Phylogenetic analysis reveals:

  • Fungal Conservation: Rfs homologs occur exclusively in Mucorales (Rhizopus, Mucor, Lichtheimia) with 85–92% sequence identity, but are absent in Dikarya (Ascomycota/Basidiomycota) [1] [8]
  • Bacterial Convergence: Functional analogs include:
  • Staphylococcus aureus SfnaD (37% similarity)
  • Francisella tularensis FigA (32% similarity)
  • Legionella pneumophila LbtA (28% similarity) [1] [5]

Structural adaptations drive substrate specificity:

  • Mucorales Rfs enzymes feature a compact substrate-binding pocket optimized for putrescine (C4-diamine)
  • Bacterial analogs like FigA utilize alternative pathways (e.g., FigA adenylates citrate to N-citrylornithine, followed by FigC-mediated decarboxylation) [5]
  • Convergent evolution yielded enantiomeric products: fungal (R,R)-rhizoferrin vs. bacterial (S,S)-rhizoferrin [2] [5]

Table 3: Evolutionary Divergence of NIS Synthetases

Organism GroupRepresentative EnzymeCatalytic ResiduesProduct ConfigurationGenomic Context
MucoralesRfs (RO3G_06864)H484, D518, L544R,RStandalone gene
γ-ProteobacteriaFigA (Francisella)H421, D455, L481S,SOperon with figC decarboxylase
FirmicutesSfnaD (Staphylococcus)H398, D432, L458S,SOperon with sfnaB transporter
δ-ProteobacteriaRhtA (Ralstonia)H447, D481, L507S,SLinked to rhtB reductase

Sources: [1] [2] [5]

Compounds Mentioned

  • Rhizoferrin (N1,N4-dicitrylputrescine)
  • Norrhizoferrin (diaminopentane analog)
  • Homorhizoferrin (diaminopropane analog)
  • Staphyloferrin A
  • N-Citrylornithine
  • Ferrioxamine
  • Deferoxamine
  • Citryl-ornithine
  • Tricarballylic acid
  • Oxaloacetic acid

Properties

CAS Number

138846-62-5

Product Name

Rhizoferrin

IUPAC Name

(2R)-2-[2-[4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid

Molecular Formula

C16H24N2O12

Molecular Weight

436.37 g/mol

InChI

InChI=1S/C16H24N2O12/c19-9(5-15(29,13(25)26)7-11(21)22)17-3-1-2-4-18-10(20)6-16(30,14(27)28)8-12(23)24/h29-30H,1-8H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t15-,16+

InChI Key

KUYCNLUJQMRORQ-UHFFFAOYSA-N

SMILES

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Rhizoferrin;

Canonical SMILES

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C(CCNC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@@](CC(=O)O)(C(=O)O)O

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